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Compound of Interest

Compound Name: Methyl 8-chloro-8-oxooctanoate

Cat. No.: B1587517 Get Quote

An In-Depth Technical Guide to the Key Reactive Sites of Methyl 8-chloro-8-oxooctanoate

Introduction
Methyl 8-chloro-8-oxooctanoate is a bifunctional organic molecule that serves as a highly

versatile intermediate in advanced chemical synthesis.[1] With the chemical formula

C₉H₁₅ClO₃, this compound features two distinct reactive centers: a highly electrophilic acyl

chloride terminus and a less reactive methyl ester terminus.[1][2] This dual-reactivity profile

makes it a valuable building block, particularly in the pharmaceutical and agrochemical

industries.[1] For instance, it is a key reagent in the synthesis of tubacin, a known anticancer

agent, and other complex molecules like β-cyclodextrin-capped histone deacetylase (HDAC)

inhibitors.[3][4]

This guide provides a detailed exploration of the chemical personality of Methyl 8-chloro-8-
oxooctanoate. We will dissect the reactivity of its two core functional groups, explain the

principles of chemoselectivity that govern their reactions, and provide field-proven protocols for

its application. This document is intended for researchers, scientists, and drug development

professionals who require a deep, practical understanding of this reagent's behavior to

leverage its full synthetic potential.

Molecular Structure and Physicochemical Profile
Understanding the physical and chemical properties of a reagent is fundamental to its effective

application in synthesis.
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Chemical Structure:

Caption: Structure of Methyl 8-chloro-8-oxooctanoate.

The molecule consists of an eight-carbon chain, functionalized with a methyl ester at one end

and an acyl chloride at the other. This structure dictates its reactivity, solubility, and handling

requirements.

Table 1: Physicochemical Properties of Methyl 8-chloro-8-oxooctanoate

Property Value Source(s)

CAS Number 41624-92-4 [1][2][3]

Molecular Formula C₉H₁₅ClO₃ [1][2][3]

Molecular Weight 206.66 g/mol [1][2]

IUPAC Name
methyl 8-chloro-8-

oxooctanoate
[1][2]

Appearance
Clear colourless to pale yellow

liquid/oil
[1][3]

Density 1.456 g/mL at 25 °C [3]

Refractive Index (n20/D) 1.45 [3]

Purity ≥96% [5]

Storage Temperature 2-8°C, under nitrogen [3]

Solubility
Soluble in chloroform, ethyl

acetate (slightly)
[3]

The Acyl Chloride Terminus: The Dominant Reactive
Site
The acyl chloride is, by a significant margin, the more reactive functional group in Methyl 8-
chloro-8-oxooctanoate. This heightened reactivity is a direct consequence of two primary

electronic factors:
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Superior Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group because it is the

conjugate base of a strong acid (HCl, pKa ≈ -7). This facilitates the collapse of the

tetrahedral intermediate during nucleophilic acyl substitution.[6]

High Carbonyl Electrophilicity: The highly electronegative chlorine atom strongly withdraws

electron density from the carbonyl carbon via the inductive effect.[6] This makes the carbon

atom exceptionally electron-deficient and highly susceptible to attack by nucleophiles.[6]

Acyl chlorides are the most reactive of the common carboxylic acid derivatives, following the

general hierarchy: Acyl Chloride > Acid Anhydride > Ester > Amide.[6][7]

Key Reactions at the Acyl Chloride Site
The acyl chloride group readily undergoes nucleophilic addition-elimination reactions with a

wide variety of nucleophiles.[8][9][10] These reactions are typically fast, often exothermic, and

proceed in high yield.
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Nucleophilic Addition-Elimination Workflow

Methyl 8-chloro-8-oxooctanoate
(Acyl Chloride Site)

Tetrahedral Intermediate

+ Nucleophile (Nu-H)

Substituted Product
(Ester, Amide, Anhydride, etc.)

- Cl⁻ (Leaving Group)

HCl

- H⁺ (from Nu-H)

Click to download full resolution via product page

Caption: General workflow for reactions at the acyl chloride site.

Hydrolysis: Vigorous reaction with water to form the corresponding carboxylic acid (8-

(methoxycarbonyl)octanoic acid) and hydrogen chloride (HCl).[9][11] This reaction is often a

nuisance, necessitating that all reactions be performed under anhydrous conditions.[8][11]

Alcoholysis: Reacts rapidly with alcohols to form a new ester. For example, reaction with

ethanol would yield methyl 8-ethoxy-8-oxooctanoate. This is one of the most common

laboratory methods for ester synthesis due to its high efficiency compared to Fischer

esterification.[9][12]

Aminolysis: Reacts with ammonia, primary amines, or secondary amines to produce amides.

[9] This is a highly efficient method for forming amide bonds. The HCl byproduct reacts with
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the excess amine to form an ammonium salt.[8]

Field-Proven Protocol: Synthesis of an N-Benzyl Amide
Derivative
This protocol details a standard procedure for the selective amidation of the acyl chloride

terminus, leaving the methyl ester intact.

Objective: To synthesize Methyl 8-(benzylamino)-8-oxooctanoate.

Methodology:

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a

nitrogen inlet, add Methyl 8-chloro-8-oxooctanoate (1.0 eq). Dissolve in anhydrous

dichloromethane (DCM) (approx. 0.2 M concentration).

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the

exothermicity of the reaction.

Reagent Addition: In a separate flask, prepare a solution of benzylamine (2.2 eq) in

anhydrous DCM. The use of a slight excess of the amine is twofold: to ensure complete

reaction and to neutralize the HCl byproduct.

Reaction: Add the benzylamine solution dropwise to the stirred solution of the acyl chloride

over 15-20 minutes. A white precipitate (benzylammonium chloride) will form.

Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor

the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is

fully consumed.

Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer

sequentially with 1M HCl (to remove excess benzylamine), saturated NaHCO₃ solution (to

remove any residual acid), and brine.

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent

under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel to obtain

the pure Methyl 8-(benzylamino)-8-oxooctanoate.

The Methyl Ester Terminus: A Site of Secondary
Reactivity
The methyl ester is significantly less reactive than the acyl chloride.[6][13] This is because the

methoxy group (–OCH₃) is a much poorer leaving group than chloride, and the ester carbonyl

is stabilized by resonance from the lone pair of electrons on the adjacent oxygen atom,

reducing its electrophilicity.[13][14]

However, under specific, often more forcing conditions, the ester group can be a site of

valuable transformations.

Key Reactions at the Methyl Ester Site
Saponification (Base-Catalyzed Hydrolysis): Esters can be hydrolyzed to their corresponding

carboxylate salts by treatment with a strong base like sodium hydroxide (NaOH) in a process

called saponification.[7][12] Subsequent acidification protonates the carboxylate to yield the

carboxylic acid.[12] This reaction is irreversible because the final carboxylate anion is

resonance-stabilized and shows no tendency to react with the alcohol byproduct.

Transesterification: This reaction involves the conversion of one ester to another by reacting

it with an alcohol in the presence of an acid or base catalyst.[15] To drive the equilibrium

towards the product, the alcohol reactant is typically used as the solvent.[15]

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the

ester to a primary alcohol.[12] It is important to note that LiAlH₄ is a powerful, unselective

reagent and would simultaneously reduce the acyl chloride to a primary alcohol as well,

resulting in a diol.[10][11]

Experimental Protocol: Saponification of the Methyl
Ester
This protocol assumes the acyl chloride has already been converted to a less reactive group

(e.g., an amide) to prevent its hydrolysis.
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Objective: To hydrolyze the methyl ester of an amide-ester derivative to the corresponding

amide-carboxylic acid.

Methodology:

Setup: Dissolve the amide-ester starting material (1.0 eq) in a mixture of methanol and water

in a round-bottom flask.

Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq) to the flask.

Heating: Heat the mixture to reflux and stir for 2-4 hours. The reaction progress can be

monitored by TLC, observing the disappearance of the starting ester.

Cooling & Acidification: Once the reaction is complete, cool the mixture to 0 °C in an ice

bath. Slowly and carefully acidify the solution by adding 2M HCl until the pH is ~2. A

precipitate of the carboxylic acid product may form.

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as

ethyl acetate.

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter,

and remove the solvent under reduced pressure to yield the desired amide-carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Buy Methyl 8-chloro-8-oxooctanoate | 41624-92-4 [smolecule.com]

2. Methyl 8-chloro-8-oxooctanoate | C9H15ClO3 | CID 4586585 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. METHYL 8-CHLORO-8-OXOOCTANOATE CAS#: 41624-92-4 [m.chemicalbook.com]

4. METHYL 8-CHLORO-8-OXOOCTANOATE | 41624-92-4 [chemicalbook.com]

5. scientificlabs.co.uk [scientificlabs.co.uk]

6. pdf.benchchem.com [pdf.benchchem.com]

7. vanderbilt.edu [vanderbilt.edu]

8. chemistrystudent.com [chemistrystudent.com]

9. savemyexams.com [savemyexams.com]

10. aklectures.com [aklectures.com]

11. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps
[chemistrysteps.com]

12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

13. Question 2: Reactivity Comparison of Acid Chlorides and Esters in Nucleop..
[askfilo.com]

14. reddit.com [reddit.com]

15. masterorganicchemistry.com [masterorganicchemistry.com]

To cite this document: BenchChem. [Key reactive sites of the "Methyl 8-chloro-8-
oxooctanoate" molecule]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587517#key-reactive-sites-of-the-methyl-8-chloro-8-
oxooctanoate-molecule]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1587517?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s1898539
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-8-chloro-8-oxooctanoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-8-chloro-8-oxooctanoate
https://m.chemicalbook.com/ProductChemicalPropertiesCB8455547_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8455547.htm
https://www.scientificlabs.co.uk/description/8-AMINOCLONAZOLAM
https://pdf.benchchem.com/1239/A_Comparative_Guide_to_the_Reactivity_of_Acyl_Chlorides_and_Other_Carboxylic_Acid_Derivatives.pdf
https://www.vanderbilt.edu/AnS/Chemistry/Rizzo/Chem220b/Ch20.pdf
https://www.chemistrystudent.com/acylchlorides.html
https://www.savemyexams.com/a-level/chemistry/cie/25/revision-notes/33-carboxylic-acids-and-derivatives/33-3-acyl-chlorides/acyl-chlorides/
https://aklectures.com/lecture/acyl-compounds-and-ester-hydrolysis/acid-chloride-reactions
https://www.chemistrysteps.com/reactions-of-acid-chlorides-rocl-with-nucleophiles/
https://www.chemistrysteps.com/reactions-of-acid-chlorides-rocl-with-nucleophiles/
https://uomustansiriyah.edu.iq/media/lectures/4/4_2017_12_08!07_13_46_PM.pdf
https://askfilo.com/user-question-answers-smart-solutions/question-2-reactivity-comparison-of-acid-chlorides-and-3335383935363737
https://askfilo.com/user-question-answers-smart-solutions/question-2-reactivity-comparison-of-acid-chlorides-and-3335383935363737
https://www.reddit.com/r/chemhelp/comments/1pz4o75/acidity_of_acyl_chlorides_vs_esters/
https://www.masterorganicchemistry.com/2022/11/10/transesterification/
https://www.benchchem.com/product/b1587517#key-reactive-sites-of-the-methyl-8-chloro-8-oxooctanoate-molecule
https://www.benchchem.com/product/b1587517#key-reactive-sites-of-the-methyl-8-chloro-8-oxooctanoate-molecule
https://www.benchchem.com/product/b1587517#key-reactive-sites-of-the-methyl-8-chloro-8-oxooctanoate-molecule
https://www.benchchem.com/product/b1587517#key-reactive-sites-of-the-methyl-8-chloro-8-oxooctanoate-molecule
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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